2-(N-苄基-4-甲基苯磺酰胺)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid, also known as BMSA, is a chemical compound that has gained increasing scientific interest due to its potential applications in various fields. It is used only for research and development by, or directly under the supervision of, a technically qualified individual .

科学研究应用

- Application : This process is used in the synthesis of various organic compounds, including natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

- Method : The reaction involves the use of various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems .

- Results : The Friedel-Crafts acylation of aromatic compounds is one of the most frequently used reactions in organic synthesis to form C-C bonds .

- Application : This material is used in the oxidation of benzyl alcohol to benzaldehyde and the esterification of acetic acid and benzyl alcohol to obtain benzyl acetate .

- Method : The synthesis utilizes hexadecyltrimethylammonium bromide as a template agent, yielding a stable porous Co3 (PO4)2 catalyst with confirmed magnetic and acid catalytic properties .

- Results : The application of an external magnetic field facilitated efficient catalyst separation and recovery, enhancing its reusability .

Friedel-Crafts Acylation of Benzene Derivatives

Catalytic Performance of Magnetic and Reusable Mesoporous Co3 (PO4)2

Please consult with a subject matter expert or conduct a more specific search for detailed information on the applications of “2-(N-benzyl-4-methylphenylsulfonamido)acetic acid”.

- Benzylic Oxidations and Reductions

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This process is used in the synthesis of various organic compounds.

- Method : The reaction involves SN1, SN2 and E1 reactions of benzylic halides, showing enhanced reactivity due to the adjacent aromatic ring .

- Results : The susceptibility of alkyl side-chains to oxidative degradation is supported by the enhanced reactivity of benzylic halides .

- Application : This process is used for the treatment of wastewater containing 30% g/g of acetic acid using a fuzzy model technique based on autoregressive with exogenous inputs (ARX) models .

- Results : The model was aimed at obtaining a simplified model which should have essential dynamic behavior of the process suitable for applications such as control design and dynamic optimization .

- Application : This process is used to synthesize phenols from benzoic acids at 358°C via photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation .

- Method : The phenol synthesis is enabled by a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates, which produces aryl radicals for subsequent capture by copper followed by C-O reductive elimination from arylcopper(III) .

- Results : The method overcomes the challenges associated with conventional decarboxylation of benzoic acids, enables a hitherto unknown transformation, and can be applied for the late-stage functionalization .

Fuzzy Identification of Reactive Distillation for Acetic Acid Recovery

Decarboxylative Hydroxylation of Benzoic Acids

安全和危害

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

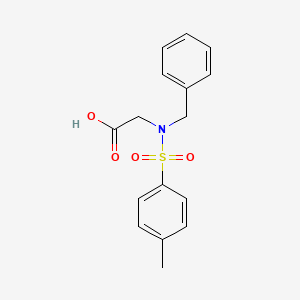

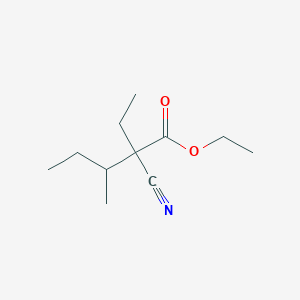

2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-16(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTANZMSACMJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303933 |

Source

|

| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |

CAS RN |

20158-69-4 |

Source

|

| Record name | 20158-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)